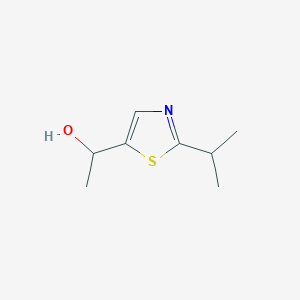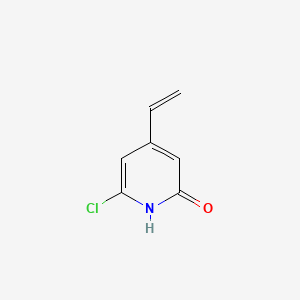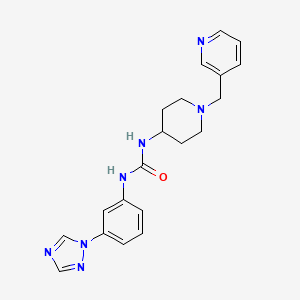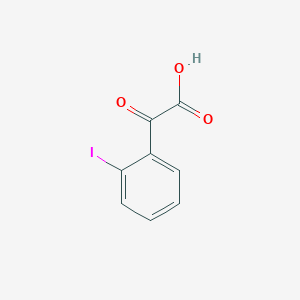
2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid is a complex organic compound that features a unique structure with two pyridine rings and a chloro substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as palladium-catalyzed cross-coupling reactions are often employed due to their efficiency and scalability .
化学反应分析
Types of Reactions
2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles and electrophiles: Such as halides, amines, and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine derivatives and acetic acid analogs, such as:
- 2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole .
- Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .
Uniqueness
What sets 2-(2-Chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid apart is its unique structure, which combines two pyridine rings with a chloro substituent. This structure provides distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC 名称 |
2-(2-chloro-6-pyridin-3-ylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-12-8(6-11(16)17)3-4-10(15-12)9-2-1-5-14-7-9/h1-5,7H,6H2,(H,16,17) |
InChI 键 |
RZGJTQBFKBMVKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)



![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)


![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)



